Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-
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Overview
Description
N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that features a unique combination of a chloropyridine moiety, a thiadiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Chloropyridine Moiety: The chloropyridine moiety can be introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with a suitable nucleophile.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the thiadiazole or benzamide groups.
Reduction Products: Reduced forms of the chloropyridine or benzamide groups.
Substitution Products: Substituted derivatives where the chlorine atom is replaced by a nucleophile.
Scientific Research Applications
N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloropyridin-3-yl)methylamine: A related compound with a similar chloropyridine moiety.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a chloropyridine moiety and additional functional groups.
Uniqueness
N-(5-((6-Chloropyridin-3-yl)methyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
848130-92-7 |
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Molecular Formula |
C15H11ClN4OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[5-[(6-chloropyridin-3-yl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-7-6-10(9-17-12)8-13-19-20-15(22-13)18-14(21)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,18,20,21) |
InChI Key |
IUWLMEAKEIWOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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